molecular formula C20H23NO5 B13952275 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline CAS No. 63979-53-3

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline

Cat. No.: B13952275
CAS No.: 63979-53-3
M. Wt: 357.4 g/mol
InChI Key: YNNAIAGUISNRCA-UHFFFAOYSA-N
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Description

This compound is a benzylisoquinoline alkaloid characterized by a tetrahydroisoquinoline core substituted with a 3,4,5-trimethoxyphenyl group at position 1 and a methylenedioxy bridge (O–CH₂–O) at positions 6,5. The methyl group at position 2 further differentiates it from simpler isoquinoline derivatives. Its molecular formula is C₂₁H₂₃NO₆, with a molecular weight of 385.41 g/mol. The stereochemistry at position 1 (where the 3,4,5-trimethoxyphenyl group is attached) is critical for its bioactivity, as seen in structurally related compounds .

Properties

CAS No.

63979-53-3

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3

InChI Key

YNNAIAGUISNRCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences:

Compound Name Substituents (Positions) Molecular Formula Bioactivity (IC₅₀) Key Reference
Target Compound
2-Methyl-6,7-methylenedioxy-1-(3,4,5-trimethoxyphenyl)isoquinoline
6,7-methylenedioxy; 2-methyl; 3,4,5-trimethoxyphenyl C₂₁H₂₃NO₆ Not directly tested
1-(3-Hydroxy-4-methoxybenzyl)-2-methyl-6,7-methylenedioxy-isoquinoline 6,7-methylenedioxy; 2-methyl; 3-hydroxy-4-methoxybenzyl C₂₀H₂₁NO₅ HuBuChE inhibition: 27.8 µM
(1R)-6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)isoquinoline 6,7-dimethoxy; 3,4,5-trimethoxyphenyl C₂₀H₂₅NO₅ No inhibition reported
Caryachine (pavinane-type alkaloid) 6,7-dimethoxy; 1-(3,4-dimethoxybenzyl) C₂₀H₂₃NO₄ HuAChE inhibition: 19.6 µM

Key Observations :

  • Methylenedioxy vs. Dimethoxy : The methylenedioxy group (O–CH₂–O) at positions 6,7 enhances BuChE inhibition compared to dimethoxy (OCH₃) substituents. For example, compound 14 (methylenedioxy) inhibits BuChE at 27.8 µM, while caryachine (dimethoxy) is less potent against AChE .
  • Phenyl Substitution : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and binding to cholinesterase enzymes compared to simpler benzyl groups (e.g., 3,4-dimethoxybenzyl in caryachine) .
Pharmacokinetic Properties
  • Solubility: The 3,4,5-trimethoxyphenyl group improves water solubility compared to non-polar benzyl groups (e.g., in reticuline derivatives) .
  • Metabolic Stability : Methylenedioxy bridges are prone to oxidative metabolism, whereas dimethoxy groups are more stable, as seen in caryachine .

Biological Activity

The compound 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a member of the isoquinoline family, which has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇NO₅
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 108434-79-3

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that isoquinoline derivatives exhibit neuroprotective properties. For instance, 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline , a related compound, has been studied for its neuroprotective effects against neurotoxicity associated with Parkinson's disease. It is believed to act as an endogenous amine and may counteract oxidative stress in neuronal cells .
  • Antioxidant Activity : The methylenedioxy group in the structure is known to enhance antioxidant activity. This activity is crucial in reducing oxidative stress and preventing cellular damage in various biological systems.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that isoquinoline derivatives can exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Monoamine Oxidase (MAO) : Isoquinoline derivatives have shown potential as MAO inhibitors, which can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
  • Modulation of Neurotransmitter Systems : The compound may interact with various neurotransmitter receptors, influencing mood and cognitive functions.

Case Studies

  • Neurotoxicity Study : A study involving the administration of related tetrahydroisoquinoline compounds highlighted their role in mitigating neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin linked to Parkinson's disease. The findings suggested that these compounds could potentially serve as protective agents against neurodegeneration .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that certain isoquinoline derivatives could inhibit cell growth significantly. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .

Data Table of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
Neuroprotection2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineReduced neurotoxicity from MPTP
Antioxidant Activity2-Methyl-6,7-methylenedioxy derivativeIncreased antioxidant enzyme levels
CytotoxicityVarious isoquinoline derivativesInduced apoptosis in cancer cell lines

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